2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-18-8-10(13(17-18)22-3)12-15-16-14(19(12)2)23-9-11(21)20-6-4-5-7-20/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYFXNDNVQIQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates the presence of a pyrazole ring, a triazole moiety, and a pyrrolidine group, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that pyrazole-based compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. For instance, analogs have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines. The compound's thioether linkage may enhance its ability to modulate inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to influence ROS levels, thereby affecting apoptosis in cancer cells.
- Gene Expression Regulation : The compound may alter the expression of genes involved in cell survival and apoptosis through epigenetic modifications .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
- Study on Breast Cancer : A derivative showed a 70% reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg body weight.
- Infection Trials : A related pyrazole compound displayed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), with a significant reduction in bacterial load in infected mice models .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and triazole structures. For example, derivatives of 1,2,4-triazoles have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyrazole moiety may enhance this activity due to its ability to interact with bacterial enzymes.
Anti-inflammatory Effects
Compounds similar to the one have been evaluated for their anti-inflammatory properties. Research indicates that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . The compound's structural features may allow it to act as a selective COX inhibitor, potentially leading to new anti-inflammatory therapies.
Anticancer Activity
The synthesis of novel derivatives based on triazoles has been linked to anticancer activities. For instance, compounds designed from similar frameworks have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest . The unique combination of pyrazole and triazole in this compound suggests potential for similar anticancer effects.
Case Study 1: Antimicrobial Screening
A study investigated the antimicrobial efficacy of a series of pyrazole-based compounds against common pathogens. The results demonstrated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that the target compound may possess significant antimicrobial properties worthy of further exploration.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on triazole derivatives, researchers explored their mechanism as COX inhibitors. The results indicated that certain derivatives could significantly reduce inflammation in animal models . The structure of our compound could imply similar mechanisms due to the presence of both triazole and pyrazole rings.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physicochemical Properties
Triazole-Thioether Derivatives
- Compound 7b (): Contains a bis-pyrazole-thieno[2,3-b]thiophene core with dual carbonyl groups. Unlike the target compound, its triazole ring is fused to a thiophene system, enhancing aromaticity and conjugation. The absence of a pyrrolidine group reduces basicity but increases lipophilicity due to phenyl substituents.
- 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone (): Features a phenyl ethanone group instead of pyrrolidine.
- 5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (): Substituted with ethoxy and methoxyethyl groups, this compound exhibits higher polarity than the target molecule, likely improving aqueous solubility but reducing membrane permeability .
Pyrazole-Triazole Hybrids
Analytical and Spectroscopic Data
- ¹H-NMR : The target compound’s pyrrolidine protons are expected to resonate at δ 1.8–2.2 (multiplet), distinct from phenyl protons (δ 7.2–7.6) in analogues like 7b or 10. The methoxy group on the pyrazole ring would show a singlet near δ 3.8 .
- IR Spectroscopy : The carbonyl stretch (C=O) near 1720 cm⁻¹ is common across analogues, but the absence of NH stretches (3200–3320 cm⁻¹) in the target compound differentiates it from hydrazone derivatives like 11a .
Data Table: Key Comparative Features
Q & A
Q. Critical Parameters :
- Temperature control during cyclization (e.g., 50–80°C for CuAAC) to avoid side reactions .
- Solvent selection (e.g., THF for CuAAC vs. glacial acetic acid for hydrazine-mediated steps) .
- Catalyst optimization (e.g., copper sulfate/sodium ascorbate for CuAAC yields ~61% ).
Which analytical techniques are most effective for structural elucidation and purity assessment?
Basic Research Question
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for structurally related triazole-pyrazole hybrids .
- NMR Spectroscopy :
- HPLC : Assesses purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
How does the thioether linkage influence the compound’s reactivity and stability?
Advanced Research Question
The thioether (-S-) group:
- Enhances lipophilicity , improving membrane permeability (logP ~2.5 predicted) .
- Introduces susceptibility to oxidation (e.g., forming sulfoxides under acidic conditions), requiring inert atmospheres during synthesis .
- Stabilizes the triazole-pyrazole scaffold via resonance effects, as evidenced by DFT studies on similar compounds .
Methodological Note : Stability tests (e.g., TGA/DSC) under varying pH and temperature conditions are critical for storage optimization .
What strategies are recommended for resolving contradictory data in biological activity assays?
Advanced Research Question
Contradictions in bioactivity (e.g., inconsistent IC50 values) may arise from:
- Purity Variability : Impurities >5% can skew results; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
- Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Analogues : Compare with derivatives lacking the pyrrolidine or methoxy groups to isolate pharmacophore contributions .
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like 14α-demethylase (PDB: 3LD6). The pyrrolidine group shows hydrogen bonding with active-site residues .
- MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to validate docking poses .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .
What are the key challenges in optimizing reaction yields for scale-up synthesis?
Advanced Research Question
- Byproduct Formation : Mitigate via stepwise monitoring (TLC) and intermediate isolation .
- Catalyst Efficiency : Screen alternatives (e.g., Ru-based catalysts for azide-alkyne reactions) to reduce copper residues .
- Solvent Recovery : Implement green chemistry principles (e.g., ethanol/water mixtures) to improve sustainability .
How does the methoxy group on the pyrazole ring modulate electronic properties?
Advanced Research Question
- Electron Donation : The methoxy group increases electron density in the pyrazole ring, enhancing π-π stacking with aromatic residues in target proteins (e.g., kinases) .
- Steric Effects : Ortho-substitution may hinder rotation, stabilizing planar conformations critical for binding .
- Experimental Validation : Compare UV-Vis spectra (λmax shifts) of methoxy vs. nitro-substituted analogues .
What methods are recommended for analyzing degradation products under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
